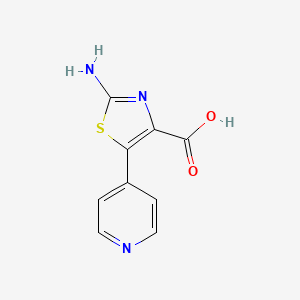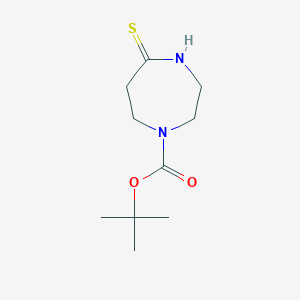![molecular formula C20H24N2O4 B8494964 methyl 2-[2-(4-tert-butylanilino)ethyl]-6-nitrobenzoate](/img/structure/B8494964.png)
methyl 2-[2-(4-tert-butylanilino)ethyl]-6-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 2-[2-(4-tert-butylanilino)ethyl]-6-nitrobenzoate is a complex organic compound with a unique structure that combines a tert-butyl group, a phenylamino group, and a nitrobenzoic acid methyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(4-tert-butylanilino)ethyl]-6-nitrobenzoate typically involves multiple steps, including the formation of the phenylamino group, the introduction of the tert-butyl group, and the esterification of the nitrobenzoic acid. Common synthetic routes may involve:
Formation of the Phenylamino Group: This can be achieved through the reaction of aniline derivatives with appropriate reagents.
Introduction of the Tert-butyl Group: This step often involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Esterification of Nitrobenzoic Acid: The nitrobenzoic acid can be esterified using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
methyl 2-[2-(4-tert-butylanilino)ethyl]-6-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Carboxylic Acids: From the hydrolysis of the ester group.
Substituted Aromatics: From electrophilic aromatic substitution reactions.
Aplicaciones Científicas De Investigación
methyl 2-[2-(4-tert-butylanilino)ethyl]-6-nitrobenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 2-[2-(4-tert-butylanilino)ethyl]-6-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Di-tert-butylphenol: Shares the tert-butyl and phenyl groups but lacks the nitrobenzoic acid ester functionality.
4-tert-Butylphenylboronic acid: Contains the tert-butyl and phenyl groups but has a boronic acid group instead of the nitrobenzoic acid ester.
Uniqueness
methyl 2-[2-(4-tert-butylanilino)ethyl]-6-nitrobenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C20H24N2O4 |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
methyl 2-[2-(4-tert-butylanilino)ethyl]-6-nitrobenzoate |
InChI |
InChI=1S/C20H24N2O4/c1-20(2,3)15-8-10-16(11-9-15)21-13-12-14-6-5-7-17(22(24)25)18(14)19(23)26-4/h5-11,21H,12-13H2,1-4H3 |
Clave InChI |
XFKLFSBSCKZLHT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)NCCC2=C(C(=CC=C2)[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Acetyl-3,4-dihydro-2,2-dimethyl-3,4-epoxy-2H-benzo[b]pyran](/img/structure/B8494908.png)

![Tert-butyl 5-(5-bromopyridin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B8494922.png)
![4-[(3-Chloro-2-methylphenyl)carbonyl]-2-piperazinone](/img/structure/B8494930.png)



![2-[2-(morpholin-4-yl)phenyl]acetic acid](/img/structure/B8494971.png)

